Ono-AE-248 - 211230-67-0

Ono-AE-248

Catalog Number: EVT-277507
CAS Number: 211230-67-0
Molecular Formula: C22H36O5
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-AE-248 is a novel selective EP3 receptor agonist.
Source and Classification

Ono-AE-248 was developed by Ono Pharmaceutical Co., Ltd. It is classified as a non-steroidal anti-inflammatory drug that specifically targets the EP3 receptor, which is one of the four known subtypes of prostaglandin E2 receptors (EP1, EP2, EP3, and EP4). The receptor subtypes are G protein-coupled receptors that mediate various biological responses to prostaglandins, including pain, inflammation, and neuroprotection .

Synthesis Analysis

The synthesis of Ono-AE-248 involves several steps that require careful control of reaction conditions. While specific details of the synthetic route are not extensively documented in public literature, it is known that the process includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain the necessary functional groups for forming the core structure of Ono-AE-248.
  2. Reagents and Catalysts: Various reagents, including acids or bases, may be employed to facilitate reactions such as esterification or amination.
  3. Purification: After synthesis, the product must be purified using techniques such as chromatography to isolate Ono-AE-248 from by-products and unreacted materials.

The final product is characterized by high purity and specificity for the EP3 receptor, which is crucial for its biological activity .

Molecular Structure Analysis

Ono-AE-248 has a complex molecular structure characterized by specific functional groups that confer its selectivity for the EP3 receptor. The molecular formula of Ono-AE-248 is C18_{18}H22_{22}O4_{4}, indicating the presence of carbon, hydrogen, and oxygen atoms.

Structural Features

  • Functional Groups: The compound contains hydroxyl groups and possibly ether or ester linkages that are critical for receptor binding.
  • Stereochemistry: The stereochemical configuration can influence its pharmacological activity; thus, detailed stereochemical analysis using techniques like NMR (nuclear magnetic resonance) spectroscopy may be employed to confirm the structure.

The three-dimensional conformation of Ono-AE-248 allows it to fit precisely into the binding site of the EP3 receptor, facilitating effective signal transduction .

Chemical Reactions Analysis

Ono-AE-248 participates in several chemical reactions primarily involving its interaction with biological targets:

  1. Receptor Binding: It acts as an agonist for the EP3 receptor, initiating downstream signaling pathways that affect cellular responses.
  2. Inhibition of cAMP Production: Upon binding to the EP3 receptor, Ono-AE-248 inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP) within cells .
  3. Impact on Neuronal Activity: Studies have shown that Ono-AE-248 can modulate neuronal excitability and synaptic transmission through its action on pain pathways in both normal and inflammatory conditions .

These reactions highlight its potential therapeutic applications in managing pain and inflammation.

Mechanism of Action

The mechanism of action of Ono-AE-248 is primarily mediated through its selective activation of the EP3 receptor subtype:

  1. G Protein Coupling: Upon binding to the EP3 receptor, Ono-AE-248 activates Gi_i proteins, which inhibit adenylate cyclase activity.
  2. Reduction in cAMP Levels: This inhibition leads to decreased cAMP production, which alters cellular responses such as neurotransmitter release and neuronal excitability.
  3. Physiological Effects: The activation of EP3 receptors has been associated with various physiological effects including modulation of pain perception and inflammatory responses .

In experimental models, Ono-AE-248 has been shown to exacerbate ischemic injury in brain tissue by increasing infarct volume when administered prior to induced ischemia .

Physical and Chemical Properties Analysis

Ono-AE-248 exhibits several physical and chemical properties relevant to its function:

  • Molecular Weight: Approximately 302.37 g/mol.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture to maintain its integrity.

These properties are essential for determining appropriate formulations for research or therapeutic use .

Applications

Ono-AE-248 has several scientific applications due to its role as an EP3 receptor agonist:

  1. Neuroscience Research: It is utilized in studies investigating ischemic brain injury and neuroprotection mechanisms.
  2. Pain Management Studies: Researchers explore its potential use in modulating pain pathways in both acute and chronic pain models.
  3. Pharmacological Studies: Due to its specificity for the EP3 receptor, it serves as a valuable tool in understanding prostaglandin signaling pathways.
Mechanisms of Action and Receptor Pharmacology

EP3 Receptor Selectivity and Agonistic Activity

ONO-AE-248 (11,15-O-dimethyl-prostaglandin E₂) is a synthetic prostaglandin E₂ (PGE₂) analogue engineered for high selectivity toward the EP3 receptor subtype. Binding affinity studies reveal a dissociation constant (Ki) of 15 nM for murine EP3 receptors, with >250-fold selectivity over other EP subtypes (EP1, EP2, EP4), which exhibit Ki values >3,700 nM [7]. This specificity is conserved in human models, where ONO-AE-248 demonstrates negligible activity at prostanoid receptors (DP, FP, IP, TP) even at micromolar concentrations [5] [7]. Functional assays confirm full agonism: In human pulmonary artery rings, ONO-AE-248 induces dose-dependent contractions (pEC50 = 6.34 ± 0.35), an effect abolished by EP3 antagonists [5]. Crucially, it triggers non-apoptotic programmed cell death in neutrophils by disrupting mitochondrial transmembrane potential—independent of caspase-3, caspase-8, or p38-MAPK pathways—highlighting its unique receptor-driven bioactivity [2].

Table 1: Receptor Binding Affinity Profile of ONO-AE-248

Receptor TypeSpeciesKi (nM)Selectivity vs. EP3
EP3Mouse15Reference
EP1Mouse>3,700>246-fold
EP2Mouse>3,700>246-fold
EP4Mouse>3,700>246-fold
FPHuman>10,000>666-fold
TPHuman>10,000>666-fold

Molecular Interactions with Prostanoid Receptor Subtypes

The molecular basis for ONO-AE-248’s selectivity lies in its interactions with EP3-specific ligand-binding domains. Unlike natural PGE₂—which binds multiple EP receptors—the 11,15-O-dimethyl modifications restrict conformational flexibility, favoring EP3’s hydrophobic binding pocket [7]. Though primarily an EP3 agonist, ONO-AE-248 exhibits weak cross-reactivity with EP1 at high concentrations (≥10 μM), evidenced by calcium mobilization in cells co-expressing both receptors [3] [7]. This is pharmacologically distinct from sulprostone, which potently activates both EP1 and EP3 (Ki = 107 nM and 0.35 nM, respectively) [5].

EP3 receptor isoforms (e.g., human EP3I–EP3VIII) further modulate ligand responses. All isoforms share identical transmembrane domains responsible for ligand binding but diverge in C-terminal tails, altering G-protein coupling efficiency. ONO-AE-248 activates all isoforms but exhibits isoform-dependent signaling bias: EP3α/β isoforms primarily inhibit adenylyl cyclase, while EP3γ may augment cAMP under specific conditions [7] [8].

Table 2: EP3 Receptor Isoforms and ONO-AE-248 Signaling Outcomes

IsoformC-Terminal Tail LengthPrimary G-Protein CouplingFunctional Outcome of ONO-AE-248 Activation
EP3α30 amino acidsi/Gα12Adenylyl cyclase inhibition, Ca²⁺ mobilization
EP3β26 amino acidsi/Gα12Adenylyl cyclase inhibition
EP3γ29 amino acidsi/GαsVariable cAMP modulation

Modulation of Intracellular Signaling Pathways

ONO-AE-248 orchestrates diverse cellular responses through G-protein-dependent pathways:

  • cAMP Regulation: Activation of EP3α/β isoforms inhibits adenylyl cyclase via Gαi, reducing intracellular cAMP. This is pivotal in neutrophil death, where mitochondrial depolarization occurs independently of classical apoptosis pathways [2] [7].
  • Calcium Flux: In cells expressing EP3α, ONO-AE-248 mobilizes Ca²⁺ via Gαq/11-PLCβ-IP3 cascades. This underlies its contractile effects in vascular smooth muscle [4] [7].
  • Receptor Cross-Talk: In erythroleukemic (HEL) cells, ONO-AE-248 potentiates thromboxane A₂ (TP) receptor signaling by enhancing PLCβ-mediated inositol phosphate generation. This synergism—mediated by Gi/Gβγ subunits—contrasts with EP1 activation, which desensitizes TP receptors [3].
  • Mitochondrial Engagement: The compound collapses mitochondrial membrane potential (ΔΨm) in neutrophils, as shown by flow cytometry and confocal microscopy. This process is caspase-independent and distinct from necrosis [2].

Comparative Efficacy with Other EP3 Agonists

Among EP3-targeting agonists, ONO-AE-248 stands out for its receptor selectivity profile:

Table 3: Selectivity and Functional Effects of Synthetic EP3 Agonists

AgonistPrimary TargetKey Off-Target AffinitiesFunctional Limitations
ONO-AE-248EP3 (Ki=15 nM)Minimal interaction with EP1 (≥100× lower)None identified
SulprostoneEP3 (Ki=0.35 nM)EP1 (Ki=107 nM), FP (Ki=198 nM)Non-EP3 effects in gastric/uterine tissues
M&B28767EP3 (Ki=0.68 nM)EP4 (Ki=24 nM), FP (Ki=124 nM)Cross-reactivity limits mechanistic studies
GR63799XEP3 (Ki=1.9 nM)EP4 (Ki=480 nM)Moderate selectivity

Functionally, ONO-AE-248 induces smoother concentration-response curves in vascular contraction assays compared to sulprostone, which exhibits non-EP3-mediated effects in murine gastric fundus (126% tension vs. 95% for ONO-AE-248) [5]. It also demonstrates superior isoform-independent activity over TEI-3356 (IC50=0.01 μM), which shows biased signaling across EP3 variants [5] [7].

Concluding Remarks

ONO-AE-248 exemplifies rational design in prostanoid pharmacology, achieving unparalleled EP3 selectivity through targeted molecular modifications. Its well-defined actions on cAMP, Ca²⁺, mitochondrial pathways, and receptor cross-talk provide a template for dissecting EP3’s roles in inflammation, vascular tone, and cell death. Future work should explore isoform-specific drug design to leverage signaling biases therapeutically.

Properties

CAS Number

211230-67-0

Product Name

Ono-AE-248

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-methoxy-2-[(E,3S)-3-methoxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H36O5/c1-4-5-8-11-17(26-2)14-15-19-18(20(23)16-21(19)27-3)12-9-6-7-10-13-22(24)25/h6,9,14-15,17-19,21H,4-5,7-8,10-13,16H2,1-3H3,(H,24,25)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1

InChI Key

MXDQOCKVVLKVJS-QKIVIXBWSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC

Solubility

Soluble in DMSO

Synonyms

ONO AE 248
ONO AE-248
ONO-AE-248

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.